molecular formula C17H24N2O B5021008 N-cyclopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide

N-cyclopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B5021008
M. Wt: 272.4 g/mol
InChI Key: PVWFWZVAGBSQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and highly selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide works by inhibiting the activity of the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This results in an increase in the levels of GABA in the brain, which leads to an overall decrease in neuronal activity. The reduction in neuronal activity helps to regulate brain function and has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in the levels of GABA in the brain, a decrease in neuronal activity, and an enhancement of the efficacy of GABAergic drugs. It has also been shown to have a low potential for toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide is its highly selective inhibition of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which makes it difficult to use in long-term studies. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are a number of potential future directions for research on N-cyclopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, including the development of more efficient synthesis methods, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its potential as a tool for studying the role of GABA in the brain. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of GABA aminotransferase.

Synthesis Methods

N-cyclopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of various reagents under specific conditions. The synthesis of this compound typically involves the use of a palladium-catalyzed coupling reaction between a piperidine derivative and a substituted benzyl chloride, followed by subsequent cyclization and amidation reactions. The final product is obtained through purification and isolation using various chromatographic techniques.

Scientific Research Applications

N-cyclopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits the activity of neurons and helps to regulate brain function. This compound has also been shown to enhance the efficacy of GABAergic drugs, such as benzodiazepines, which are commonly used to treat anxiety and insomnia.

properties

IUPAC Name

N-cyclopropyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13-2-4-14(5-3-13)12-19-10-8-15(9-11-19)17(20)18-16-6-7-16/h2-5,15-16H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWFWZVAGBSQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.